N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of cancer cells .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
It’s worth noting that the compound’s action could be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step involves the reaction of 3-nitroaniline with 2-cyanothioacetamide to form 4-(3-nitrophenyl)thiazole.
Thioether Formation: The thiazole derivative is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as benzothiazole and its derivatives share structural similarities and are known for their biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole itself and its various substituted derivatives.
Uniqueness
N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is unique due to the combination of its benzyl, nitrophenyl, and thiazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(19-10-13-5-2-1-3-6-13)12-26-18-20-16(11-25-18)14-7-4-8-15(9-14)21(23)24/h1-9,11H,10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWXPTKFVMWCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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